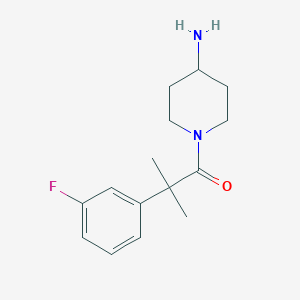![molecular formula C13H25N3O B7640882 [1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)
[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone, also known as ACPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPMP is a synthetic compound that belongs to the class of opioid receptor agonists, which means it can bind to and activate the opioid receptors in the brain and other parts of the body.
Mécanisme D'action
[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone exerts its effects by binding to and activating the mu-opioid receptor, which is one of the three major types of opioid receptors in the brain and other parts of the body. Activation of the mu-opioid receptor leads to the release of neurotransmitters such as dopamine, which can produce feelings of pleasure and euphoria, as well as pain relief and sedation.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been found to produce analgesia, sedation, and respiratory depression, similar to other opioids. However, this compound has also been found to produce less tolerance and dependence than traditional opioids, which may make it a safer and more effective alternative for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone has several advantages for lab experiments, including its high purity and potency, as well as its ability to selectively activate the mu-opioid receptor. However, this compound also has some limitations, such as its potential for abuse and addiction, as well as its potential for respiratory depression and other side effects.
Orientations Futures
There are several future directions for research on [1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone, including its potential as a new analgesic drug, its role in the treatment of psychiatric disorders, and its use as a tool to study the opioid receptor system. In addition, future research may focus on developing new synthetic methods for this compound, as well as optimizing its pharmacological properties for clinical use. Overall, this compound holds great promise as a valuable tool for scientific research and as a potential new drug for pain management and other applications.
Méthodes De Synthèse
[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone is a synthetic compound that can be prepared by several methods. One of the most common methods is the reaction of cyclopentylmagnesium bromide with 4-piperidone hydrochloride, followed by the reduction of the resulting intermediate with sodium borohydride. This method yields this compound as a white crystalline powder with a high purity and yield.
Applications De Recherche Scientifique
[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various fields. In neuroscience, this compound has been used as a tool to study the opioid receptor system and its role in pain management, addiction, and other neurological disorders. This compound has also been investigated for its potential as a new analgesic drug with fewer side effects than traditional opioids. In addition, this compound has shown promise as a treatment for depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
[1-(aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-9-11-3-7-16(8-4-11)12(17)13(10-15)5-1-2-6-13/h11H,1-10,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGGYHLLVVCUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C(=O)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)

![3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7640826.png)
![2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B7640828.png)
![[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride](/img/structure/B7640836.png)

![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-5-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B7640859.png)
![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
![5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile](/img/structure/B7640874.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)
